molecular formula C23H36O6 B588432 Tetrahydrocortisol 21-Acetate CAS No. 4004-80-2

Tetrahydrocortisol 21-Acetate

Cat. No.: B588432
CAS No.: 4004-80-2
M. Wt: 408.535
InChI Key: OJUZFZGYANUVTJ-YRZKEEBRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydrocortisol 21-Acetate involves several key steps:

    Selective Protection: The hydroxy group at the 21st position is protected using an acetyl group.

    Catalytic Hydrogenation: The 5β-steroids are obtained by catalytic hydrogenation of D4-3-ketosteroids using 10% palladium hydroxide on carbon.

    Reduction: The resulting 3-oxo-5β-steroids are reduced to the corresponding 3α-hydroxy compounds using zinc borohydride and potassium selectride.

    Sulfation: The hydroxy groups at C-3 and/or C-21 are sulfated using sulfur trioxide-triethylamine complex.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps, ensuring high yield and purity through optimized reaction conditions and purification techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, converting hydroxy groups to ketones.

    Reduction: The compound can be reduced to form various hydroxy derivatives.

    Substitution: Hydroxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving acid or base catalysis.

Major Products:

Scientific Research Applications

Tetrahydrocortisol 21-Acetate has several applications in scientific research:

Mechanism of Action

Tetrahydrocortisol 21-Acetate exerts its effects by acting as a negative allosteric modulator of the GABA A receptor. This modulation affects the receptor’s response to neurotransmitters, influencing various physiological processes. The compound’s molecular targets include the GABA A receptor and associated pathways involved in neurosteroid activity .

Comparison with Similar Compounds

    Tetrahydrocortisone: Another metabolite of cortisol with similar properties.

    Cortisol: The parent compound from which Tetrahydrocortisol 21-Acetate is derived.

    Cortisone: A closely related steroid with similar metabolic pathways.

Uniqueness: this compound is unique due to its specific acetylation at the 21st position, which distinguishes it from other metabolites like tetrahydrocortisone and cortisone. This modification affects its metabolic stability and biological activity .

Properties

IUPAC Name

[2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-18,20,25-26,28H,4-12H2,1-3H3/t14-,15-,16+,17+,18+,20-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUZFZGYANUVTJ-YRZKEEBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858451
Record name [2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4004-80-2
Record name [2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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